Cas no 946204-22-4 (4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide)

4-Hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a specialized quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability, while the pyridinyl and hydroxyquinoline moieties contribute to its binding affinity in biological systems. This compound is of interest for its potential as a scaffold in drug discovery, particularly for targeting enzyme inhibition or receptor modulation. The presence of both hydrogen bond donors and acceptors suggests utility in designing molecules with optimized pharmacokinetic properties. Suitable for research applications, it offers a versatile intermediate for further derivatization in synthetic chemistry.
4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide structure
946204-22-4 structure
Product Name:4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
CAS No:946204-22-4
MF:C17H12F3N3O2
MW:347.2912940979
CID:5429491
Update Time:2025-05-24

4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
    • 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
    • Inchi: 1S/C17H12F3N3O2/c1-9-4-2-7-13(22-9)23-16(25)11-8-21-14-10(15(11)24)5-3-6-12(14)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,23,25)
    • InChI Key: LMKDQPHQZGNOGN-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2C(F)(F)F)C(O)=C(C(NC2=NC(C)=CC=C2)=O)C=1

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Additional information on 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Introduction to 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide (CAS No. 946204-22-4)

4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide, identified by its CAS number 946204-22-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its quinoline core structure, exhibits a unique combination of functional groups that make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The molecular framework of 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide incorporates several key pharmacophoric elements. The presence of a hydroxyl group at the 4-position, a methyl-substituted pyridine ring at the N-position, and a trifluoromethyl group at the 8-position of the quinoline scaffold contributes to its distinct chemical and biological properties. These structural features are strategically positioned to interact with biological targets, making this compound an intriguing subject for further investigation.

In recent years, quinoline derivatives have been extensively studied due to their broad spectrum of biological activities. The quinoline scaffold is well-documented for its role in various therapeutic areas, including antimicrobial, antimalarial, and anticancer applications. The introduction of electron-withdrawing and electron-donating groups further modulates the pharmacological profile of these compounds, enhancing their efficacy and selectivity.

The hydroxyl group in 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide serves as a potential hydrogen bond acceptor, which can facilitate interactions with biological targets such as proteins and enzymes. This feature is particularly valuable in drug design, as it allows for the optimization of binding affinity and specificity. Additionally, the methyl-substituted pyridine ring at the N-position introduces steric hindrance and electronic modulation, which can influence the compound's solubility and metabolic stability.

The trifluoromethyl group at the 8-position of the quinoline scaffold is another critical pharmacophoric element. This group is known to enhance lipophilicity and metabolic stability, which are crucial factors in drug development. The trifluoromethyl group also contributes to the compound's ability to interact with biological targets through dipole interactions and halogen bonding, further expanding its potential therapeutic applications.

Recent studies have highlighted the importance of quinoline derivatives in addressing emerging challenges in medicine. For instance, research has demonstrated that certain quinoline-based compounds exhibit potent activity against drug-resistant pathogens. The structural features of 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide align well with these findings, suggesting that it may possess similar antimicrobial properties.

Moreover, the compound's ability to modulate key biological pathways has been explored in preclinical studies. These studies have shown that quinoline derivatives can interfere with essential processes in pathogens, leading to their inhibition or death. The specific arrangement of functional groups in 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide may contribute to its efficacy by targeting these critical pathways.

The synthesis of 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. The development of efficient synthetic routes has enabled researchers to produce sufficient quantities of this compound for further characterization and testing.

In conclusion, 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide (CAS No. 946204-22-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable asset in the search for novel therapeutic agents. Further research is warranted to fully elucidate its potential applications in medicine and biology.

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